

An In-depth Technical Guide to the Biological Function of Rtt109 Histone Acetyltransferase

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Compound of Interest

Compound Name: *Rtt109 inhibitor 1*

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Executive Summary

Rtt109 is a fungal-specific histone acetyltransferase (HAT) that plays a pivotal role in maintaining genome integrity through the acetylation of histone H3.^{[1][2][3]} Unlike many other HATs, Rtt109's catalytic activity is critically dependent on its interaction with one of two histone chaperones: Asf1 (Anti-silencing function 1) or Vps75 (Vacuolar protein sorting-associated protein 75).^{[1][4][5]} This chaperone-mediated activation imparts substrate specificity, directing Rtt109 to acetylate different lysine residues on histone H3, which in turn facilitates distinct downstream cellular processes. The Rtt109-Asf1 complex is primarily responsible for the acetylation of lysine 56 on histone H3 (H3K56ac), a modification crucial for replication-coupled nucleosome assembly and the DNA damage response.^{[2][3][6]} In contrast, the Rtt109-Vps75 complex primarily targets lysines 9 and 27 on the H3 tail (H3K9ac and H3K27ac).^{[1][7]} Given its absence in humans and its essential role in the survival of pathogenic fungi under genotoxic stress, Rtt109 presents a promising target for the development of novel antifungal therapeutics.^{[5][8]} This document provides a comprehensive overview of the biological functions of Rtt109, including its enzymatic kinetics, regulatory pathways, and impact on genome stability, supplemented with detailed experimental protocols for its study.

Introduction to Rtt109 Histone Acetyltransferase Fungal-Specific Acetyltransferase

Rtt109, also known as KAT11 (Lysine Acetyltransferase 11), is a unique histone acetyltransferase found exclusively in fungi.^{[1][9]} It shares no significant sequence homology

with other known HAT families but exhibits structural similarity to the p300/CBP family of HATs in metazoans.[1][10] This fungal-specific nature makes Rtt109 an attractive target for antifungal drug development, as inhibitors would be expected to have minimal off-target effects in humans.[8][10]

Role in Chromatin Dynamics and Genome Integrity

Rtt109 is a key regulator of chromatin dynamics and plays a critical role in maintaining genome stability.[2][3][9] It catalyzes the transfer of an acetyl group from acetyl-CoA to specific lysine residues on histone H3.[1][11] These acetylation events are crucial for several DNA-dependent processes, including:

- **DNA Replication-Coupled Nucleosome Assembly:** Acetylation of newly synthesized histones by Rtt109 is essential for their proper deposition onto DNA during S-phase.[6][9]
- **DNA Damage Response:** Rtt109-mediated acetylation is required for cell survival in the presence of DNA damaging agents and for the repair of DNA lesions.[2][3][11]
- **Genome Stability:** Loss of Rtt109 function leads to increased genomic instability, including elevated rates of spontaneous chromosome breaks, gross chromosomal rearrangements, and repeat contractions.[2][12][13]

Core Biological Functions of Rtt109

Histone H3 Acetylation

Rtt109 acetylates multiple lysine residues on histone H3, with the primary targets being K9, K27, and K56.[1][9] In *Saccharomyces cerevisiae*, Rtt109 and Gcn5 are the two main histone acetyltransferases responsible for H3K9 acetylation.[7] The acetylation of these specific residues has distinct functional consequences.

Regulation by Histone Chaperones: Asf1 and Vps75

A hallmark of Rtt109 is its strict dependence on the histone chaperones Asf1 and Vps75 for its catalytic activity.[1][4][5] These chaperones not only enhance Rtt109's enzymatic activity by approximately 100-fold but also dictate its substrate specificity.[14]

- Rtt109-Asf1: The interaction with Asf1 directs Rtt109 to acetylate H3K56.[1][2][3] This modification is critical for the DNA damage response and genome stability.[2][3]
- Rtt109-Vps75: In complex with Vps75, Rtt109 primarily acetylates H3K9 and H3K27.[1][7] Vps75 also plays a role in stabilizing the Rtt109 protein.[7]

Role in DNA Replication and Repair

Acetylation of H3K56 by Rtt109-Asf1 is tightly linked to the S-phase of the cell cycle and is crucial for the response to replication stress.[2][6][11] Cells lacking Rtt109 or Asf1, and consequently H3K56ac, are hypersensitive to DNA damaging agents that cause replication fork stalling, such as hydroxyurea (HU) and methyl methanesulfonate (MMS).[2][11] This acetylation mark is thought to facilitate the repair of DNA lesions that arise during replication.[2][3]

Maintenance of Genome Stability

The importance of Rtt109 in maintaining genome stability is underscored by the phenotypes of *rtt109Δ* mutant cells. These cells exhibit a significant increase in the rate of gross chromosomal rearrangements (GCRs) and show a hyper-recombination phenotype.[12] Furthermore, the absence of Rtt109 leads to an increased frequency of contractions in CAG/CTG trinucleotide repeats, highlighting its role in preventing repeat instability.[13]

R-Loop Homeostasis

Recent studies have implicated Rtt109 in the regulation of R-loop homeostasis.[14][15] R-loops are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA. Rtt109 helps prevent the accumulation of these structures, which can otherwise lead to replication stress and DNA damage.[14][15] It achieves this through the acetylation of H3K14 and H3K23, which prevents DNA-RNA hybridization, and by promoting the repair of R-loop-induced DNA breaks via acetylation of H3K14 and H3K56.[15][16]

Quantitative Analysis of Rtt109 Function

Enzyme Kinetics

The catalytic activity of Rtt109 is dramatically stimulated by its chaperone partners. The histone chaperone Vps75 can activate Rtt109 by over 250-fold through an increase in the rate of acetyl

transfer.[\[17\]](#)

| Rtt109 Complex | Substrate | kcat (s ⁻¹) | Km (μM) | kcat/Km (M ⁻¹ s ⁻¹) | Reference(s) |
|----------------------|------------|------------------------------|-----------|--|--|
| Rtt109-Vps75 | Acetyl-CoA | - | 0.3 ± 0.1 | 3.9 ± 0.5 x 10 ⁵ | [15] |
| Rtt109-Vps75 | H3 peptide | 0.11 ± 0.01 | 112 ± 11 | 9.8 ± 0.9 x 10 ² | [15] |
| Rtt109-Vps75 | H3-H4 | 0.41 ± 0.02 | 1.4 ± 0.4 | - | [4] [17] |
| Rtt109 (unactivated) | H3 | 2.3 ± 0.7 x 10 ⁻³ | - | - | [17] |

Binding Affinities

The interactions between Rtt109, its chaperones, and histone substrates have been characterized by measuring their binding affinities (Kd).

| Interacting Proteins | Kd | Method | Reference(s) |
|-------------------------------|----------------|----------------------------------|----------------------|
| Rtt109-Vps75 | 13 ± 3 nM | Kinetic Analysis | [4] |
| Rtt109-Vps75 + Acetyl-CoA | 1.4 ± 0.3 μM | Isothermal Titration Calorimetry | [15] |
| Rtt109 + (H3-H4) ₂ | 150 nM | Fluorescence | [18] |
| Vps75 + (H3-H4) ₂ | Low nanomolar | Fluorescence | [18] |
| Asf1 + H3-H4 | ~10 nM | Not specified | [19] |
| Rtt109 C-terminus + Asf1 | 7.63 ± 1.31 μM | Microscale Thermophoresis | [3] |
| Rtt109-Vps75 + Asf1 | 42.7 ± 1.27 μM | Microscale Thermophoresis | [3] |

Impact on Genome Stability

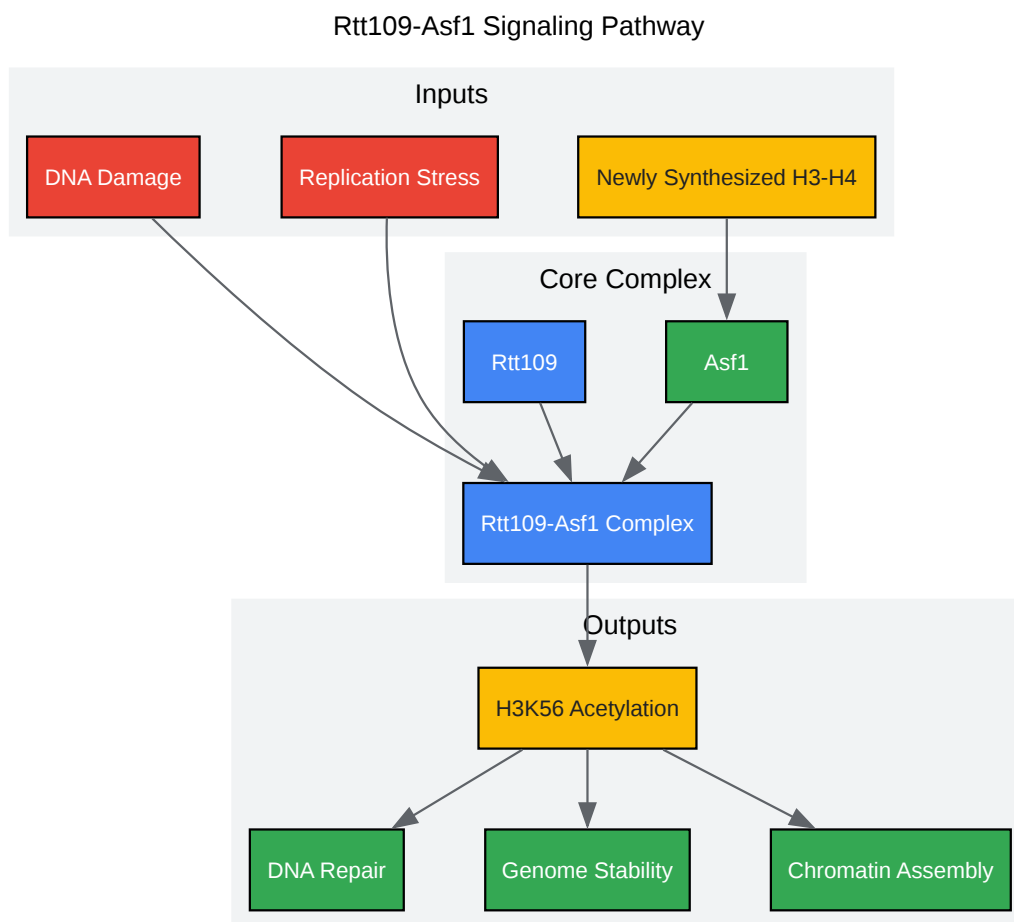
Deletion of Rtt109 has a quantifiable impact on genome stability in *Saccharomyces cerevisiae*.

| Strain | Genome Instability Metric | Fold Increase vs. Wild-Type | Reference(s) |
|---------|---|-----------------------------|----------------------|
| rtt109Δ | Gross Chromosomal Rearrangements (GCRs) | ~9-fold | [12] |
| rtt109Δ | CAG-85 Repeat Contractions | 3.3-fold (36% vs 11%) | [13] |
| asf1Δ | CAG-85 Repeat Contractions | ~2-fold | [13] |

Signaling and Regulatory Pathways

Rtt109-Asf1 Pathway for H3K56 Acetylation

The Rtt109-Asf1 pathway is central to the cellular response to DNA damage and replication stress. Asf1 presents the H3-H4 dimer to Rtt109, enabling the specific acetylation of H3K56. This modification is then recognized by downstream factors involved in chromatin assembly and DNA repair.



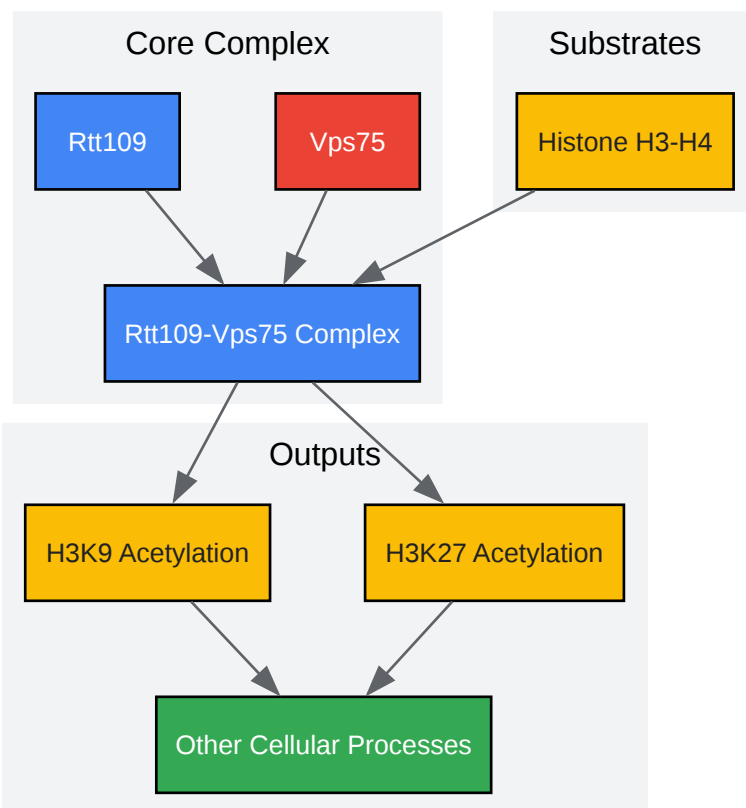
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Rtt109-Asf1 signaling pathway.

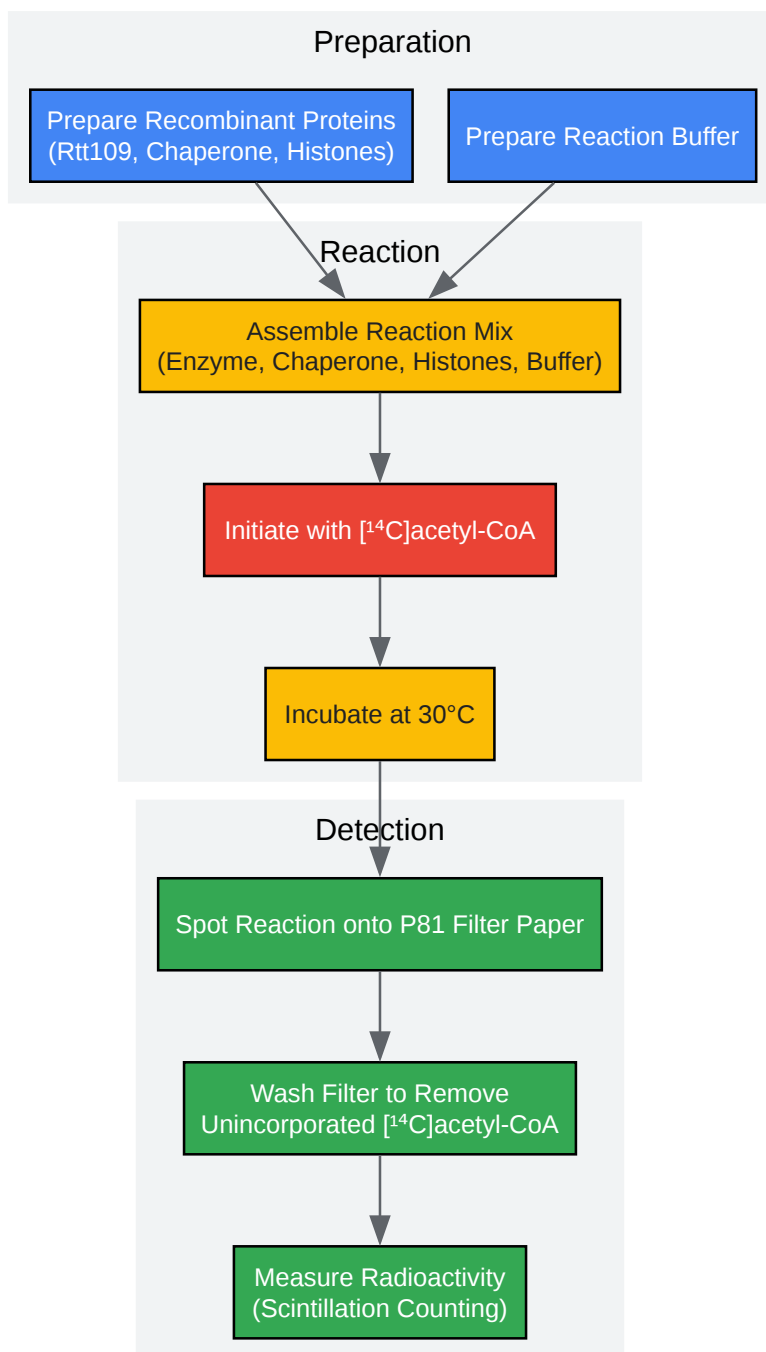
Rtt109-Vps75 Pathway for H3K9/K27 Acetylation

The Rtt109-Vps75 complex contributes to the acetylation of the N-terminal tail of histone H3. This pathway is involved in processes that are still being fully elucidated but are distinct from the primary DNA damage response role of the Asf1-mediated pathway.

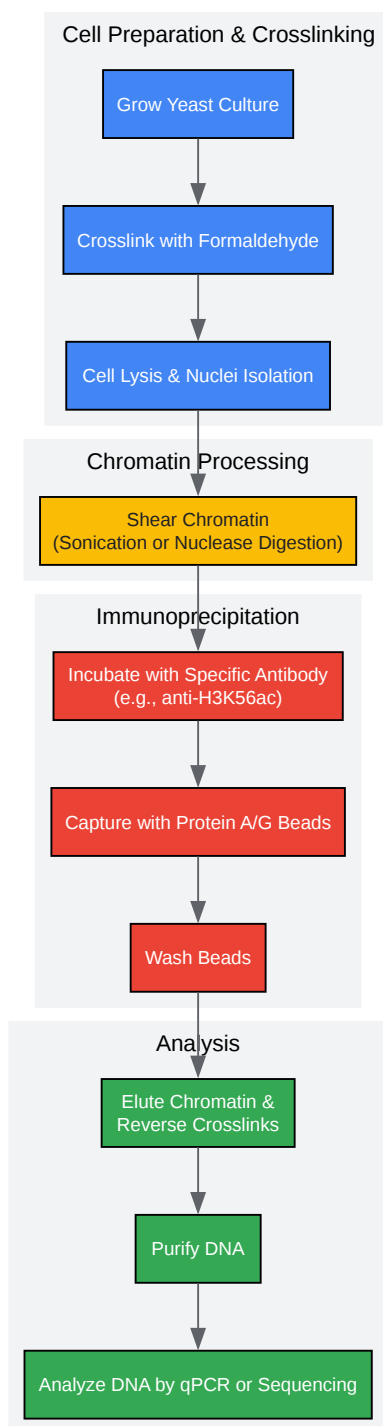
Rtt109-Vps75 Signaling Pathway



In Vitro HAT Assay Workflow



Chromatin Immunoprecipitation (ChIP) Workflow

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